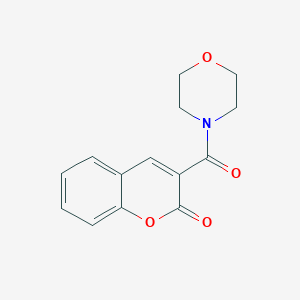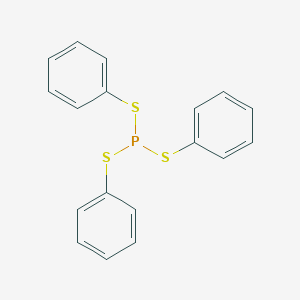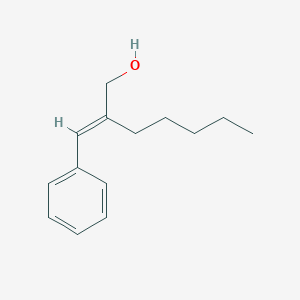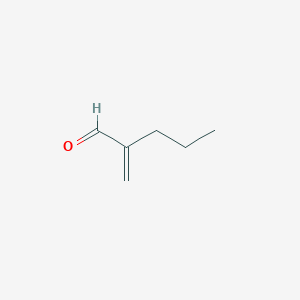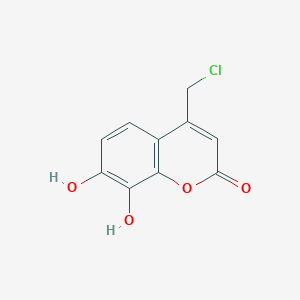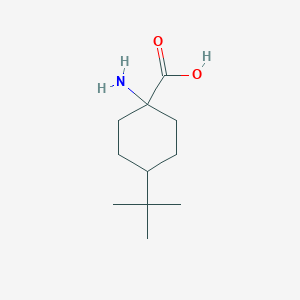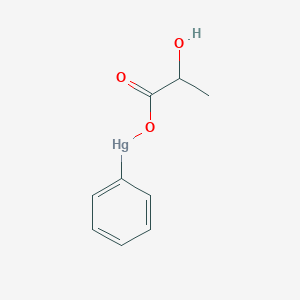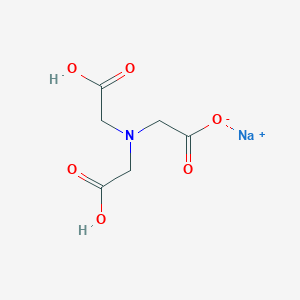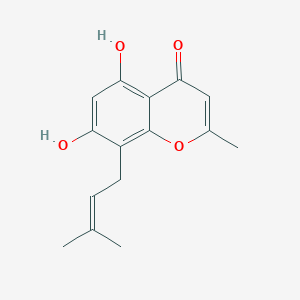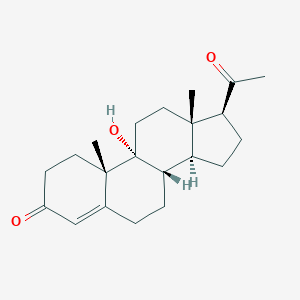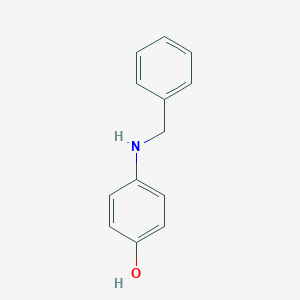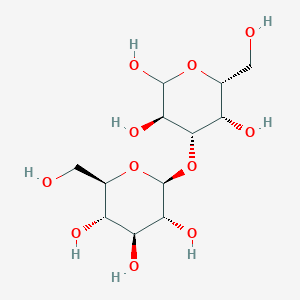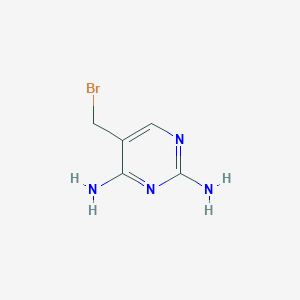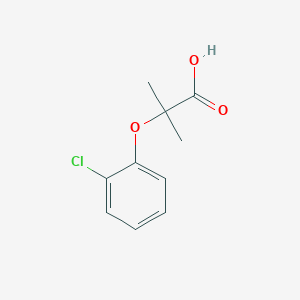
2-(2-Chlorophenoxy)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(2-Chlorophenoxy)-2-methylpropanoic acid is a chemical compound that belongs to the class of phenoxypropanoic acids. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The compound of interest has a chlorinated phenoxy group attached to a methylpropanoic acid moiety, which could imply certain physical and chemical properties as well as biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a general synthesis of 2-alkoxy-2-phenylpropanoic acids has been reported, which involves the epoxidation of α-methylstyrene followed by an acid-catalyzed in situ ring opening to yield the corresponding alcohols, which are then oxidized to the carboxylic acids . Although the specific synthesis of 2-(2-chlorophenoxy)-2-methylpropanoic acid is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-chlorophenoxy)-2-methylpropanoic acid has been determined through crystallography. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid shows that the molecules form hydrogen-bonded cyclic dimers and have a synplanar-synplanar side-chain conformation . Another study on the optically active form of 2-(4-chlorophenoxy)propionic acid reveals that the carboxylic acid group adopts an antiplanar conformation and forms a catemer motif . These findings provide insights into the possible conformational preferences of 2-(2-chlorophenoxy)-2-methylpropanoic acid.
Chemical Reactions Analysis
The reactivity of phenoxypropanoic acid derivatives can be inferred from studies on similar compounds. For instance, the Baker-Venkatraman transformation has been employed to synthesize 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones from related aroyloxyacetophenones . This suggests that 2-(2-chlorophenoxy)-2-methylpropanoic acid could undergo similar transformations, leading to a variety of potential derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-chlorophenoxy)-2-methylpropanoic acid can be extrapolated from related compounds. For example, the crystal structure analysis of similar molecules provides information on their solid-state properties, such as molecular conformation and packing . The solubility, melting point, and other physicochemical properties would be influenced by the presence of the chlorophenoxy group and the methylpropanoic acid structure. Additionally, the presence of a chloro substituent could affect the compound's reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
1. Electrophysiological Effects in Cardiomyocytes
- Application Summary : CBA is used as an inhibitor for the Transient Receptor Potential Melastatin 4 (TRPM4) channel in canine left ventricular cardiomyocytes . TRPM4 plays an important role in many tissues, including pacemaker and conductive tissues of the heart .
- Methods of Application : Experiments were carried out in enzymatically isolated canine left ventricular cardiomyocytes. Ionic currents were recorded with an action potential (AP) voltage-clamp technique in whole-cell configuration at 37 °C . An amount of 10 mM BAPTA was used in the pipette solution to exclude the potential activation of TRPM4 channels . AP was recorded with conventional sharp microelectrodes . CBA was used in 10 µM concentrations .
- Results : The study found that TRPM4 protein was expressed in the wall of all four chambers of the canine heart as well as in samples prepared from isolated left ventricular cells . CBA, a potent drug with good selectivity, was developed and it reduces endogenous TRPM4 currents too .
2. Furan Platform Chemicals
- Application Summary : The paper discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) . It also discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
- Methods of Application : The paper provides a perspective on the metamorphosis that has already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
3. Inhibition of TMEM206 Mediated Currents
- Application Summary : The study investigates the role of TMEM206 in acid-induced cell death in colorectal cancer cells . In addition, it studies CBA as a new small molecule inhibitor for TMEM206 .
- Methods of Application : The role of TMEM206 in acid-induced cell death was studied with CRISPR/Cas9-mediated knockout and FACS analysis . The pharmacology of TMEM206 was determined with the patch clamp technique .
- Results : In colorectal cancer cells, TMEM206 is not a critical mediator of acid-induced cell death . CBA is a small molecule inhibitor of TMEM206 (IC50 = 9.55 μM) at low pH, at pH 6.0 inhibition is limited .
4. Synthesis of Chiral Furans
- Application Summary : The paper discusses the synthesis of chiral furans, which are economically synthesized from biomass via Furan Platform Chemicals (FPCs) .
- Methods of Application : The paper provides a perspective on the switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
5. Inhibition of TMEM206 Mediated Currents
- Application Summary : The study investigates the role of TMEM206 in acid-induced cell death in colorectal cancer cells . In addition, it studies CBA as a new small molecule inhibitor for TMEM206 .
- Methods of Application : The role of TMEM206 in acid-induced cell death was studied with CRISPR/Cas9-mediated knockout and FACS analysis . The pharmacology of TMEM206 was determined with the patch clamp technique .
- Results : In colorectal cancer cells, TMEM206 is not a critical mediator of acid-induced cell death . CBA is a small molecule inhibitor of TMEM206 (IC50 = 9.55 μM) at low pH, at pH 6.0 inhibition is limited .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSWIRBIUYYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169769 | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-2-methylpropanoic acid | |
CAS RN |
17413-79-5 | |
| Record name | 2-(2-Chlorophenoxy)-2-methylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2-(o-chlorophenoxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenoxy)-2-methyl-propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



